Propyphenazone

Catalog No.
S574692
CAS No.
479-92-5
M.F
C14H18N2O
M. Wt
230.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyphenazone

CAS Number

479-92-5

Product Name

Propyphenazone

IUPAC Name

1,5-dimethyl-2-phenyl-4-propan-2-ylpyrazol-3-one

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

InChI

InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3

InChI Key

PXWLVJLKJGVOKE-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C

Synonyms

4-isopropyl-2,3-dimethyl-1-phenyl-3-pyrazoline-5-one, 4-isopropylantipyrine, Commotional, Demex, Hewedolor propy, Isoprochin P, isopropylphenazone, propylphenazone, propyphenazone

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C

Propyphenazone in Pain Management Research

  • Analgesic Efficacy

    Studies have compared propyphenazone to other pain relievers like aspirin. Research shows it offers pain relief similar to aspirin for post-surgical pain []. Propyphenazone may act faster than aspirin, but its pain-relieving effects might last for a shorter duration [].

  • Combination Therapy

    Research has investigated combining propyphenazone with other medications, like caffeine, to enhance its analgesic effects. Studies suggest this combination might be more effective than propyphenazone alone [].

Propyphenazone and Drug Metabolism Research

Propyphenazone's effect on how the body processes other medications has also been a focus of scientific research. Studies have used propyphenazone as a probe to assess liver function, specifically the activity of certain enzymes involved in drug metabolism [].

Propyphenazone as a Building Block for New Drugs

The chemical structure of propyphenazone has shown promise as a base for developing new medications. Research has explored using propyphenazone as a prodrug (an inactive substance converted into an active drug in the body) for other nonsteroidal anti-inflammatory drugs (NSAIDs) []. This approach aims to improve the gastrointestinal safety profile of NSAIDs, a common side effect. Additionally, research suggests attaching propyphenazone to other pain relievers might enhance their selectivity towards specific pain-causing mechanisms [].

Propyphenazone, also known as 1-Phenyl-2,3-dimethyl-4-isopropyl-3-pyrazolin-5-one, is a derivative of phenazone and belongs to the class of pyrazolone compounds. It exhibits analgesic and antipyretic properties, making it useful for treating mild to moderate pain and fever. Originally patented in 1931, it has been utilized in various formulations, often in combination with other agents like paracetamol and caffeine to enhance its therapeutic effects . The compound is characterized by the chemical formula C14H18N2OC_{14}H_{18}N_{2}O and has a molar mass of approximately 230.311 g/mol .

The exact mechanism of action for propyphenazone's analgesic and antipyretic effects is not fully understood. However, it is believed to involve inhibiting the enzymes cyclooxygenase (COX) 1 and COX-2, which are involved in pain and fever pathways []. Unlike some other NSAIDs, propyphenazone is a weak COX inhibitor, explaining its minimal anti-inflammatory activity [].

  • Toxicity: Propyphenazone is generally well-tolerated at recommended doses. However, high doses or prolonged use can cause stomach upset, skin reactions, and, in rare cases, blood disorders like agranulocytosis (a decrease in white blood cells) [, ].
  • Carcinogenicity: Propyphenazone does not appear to be carcinogenic itself, unlike its predecessor aminophenazone, which can form potentially cancer-causing nitrosamines [].

The synthesis of propyphenazone typically involves the following steps:

  • Formation of Pyrazolone Ring: Ethyl 2-isopropylacetoacetate is reacted with phenylhydrazine to form an intermediate pyrazolone compound.
  • Alkylation: The intermediate is then alkylated using methyl iodide to yield propyphenazone as the final product .

This method highlights the compound's structural relationship with other pyrazolone derivatives.

Propyphenazone is primarily used for:

  • Pain Relief: Effective for headaches, muscle pain, and other mild to moderate pain conditions.
  • Antipyretic: Reduces fever in various clinical scenarios.
  • Combination Formulations: Often included in over-the-counter medications alongside paracetamol and caffeine for enhanced efficacy .

Propyphenazone has been shown to interact with several medications, potentially increasing the risk of adverse effects. For instance, when combined with Alendronic acid or Alfentanil, there may be an increased risk of hypertension or other complications . Additionally, due to its ability to induce hypersensitivity reactions, caution is advised when administering propyphenazone in patients with known allergies to pyrazolone derivatives .

Propyphenazone shares structural similarities with several other compounds within the pyrazolone class. Here are some notable examples:

Compound NameChemical FormulaProperties
PhenazoneC11H12N2OC_{11}H_{12}N_{2}OAnalgesic, antipyretic; associated with severe blood dyscrasias
AminophenazoneC13H16N2OC_{13}H_{16}N_{2}OAnalgesic; can cause severe allergic reactions
Metamizole (Dipyrone)C13H16N2OC_{13}H_{16}N_{2}OStrong analgesic; banned in several countries due to safety concerns
AntipyrineC11H12N2OC_{11}H_{12}N_{2}OAnalgesic; less commonly used today due to safety issues

Uniqueness of Propyphenazone:

  • Propyphenazone is distinguished by its specific isopropyl substitution at the C-4 position of the pyrazolone ring, which enhances its analgesic properties while minimizing the risk of certain adverse effects associated with other pyrazolone derivatives like aminophenazone.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

230.141913202 g/mol

Monoisotopic Mass

230.141913202 g/mol

Heavy Atom Count

17

LogP

1.94 (LogP)

Melting Point

103.0 °C

UNII

OED8FV75PY

GHS Hazard Statements

Aggregated GHS information provided by 127 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

479-92-5

Wikipedia

Propyphenazone

Use Classification

Pharmaceuticals

General Manufacturing Information

3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-(1-methylethyl)-2-phenyl-: INACTIVE

Dates

Modify: 2023-08-15

Estimating the transport parameters of propyphenazone, caffeine and carbamazepine by means of a tracer experiment in a coarse-gravel unsaturated zone

Anja Koroša, Mihael Brenčič, Nina Mali
PMID: 32217381   DOI: 10.1016/j.watres.2020.115680

Abstract

Among the emerging contaminants today, pharmaceuticals are some of the most demanding chemical compounds when it comes to understanding their transport within aquifers. The transport of pharmaceuticals in an unsaturated zone is influenced by many factors, including compound sorption and degradation, which is essential in assessing contaminant migration in soil and groundwater. Coarse-gravel aquifers are particularly important for drinking water sources and industrial water supply. Globally, little data on the transport characteristics of coarse-gravel unsaturated zones is available. However, such data is crucial to understanding the transport of pollutants and to implementing the appropriate management strategies to protect the aquifers. In this article, we present tracer experiments employed to determine pharmaceutical transport parameters in the coarse-gravel unsaturated zone. The tracer experiment was performed as a multi-tracer exercise, where deuterated water was infiltrated as a conservative tracer to define the characteristics of the unsaturated zone, together with pharmaceuticals (propyphenazone, caffeine and carbamazepine) as reactive tracers. Based on the breakthrough curves measured at various depths, inverse modelling in combination with analytical and numerical methods (HYDRUS-1D) was performed. Hydraulic parameters for the unsaturated zone were estimated. Linear sorption coefficients (Kd) and degradation half-lives (t
) were evaluated for each pharmaceutical. In the unsaturated zone of the coarse-gravel aquifer caffeine has the lowest sorption capacity (mean Kd = 0.027 Lkg
), while the sorption coefficient of propyphenazone is higher (Kd = 0.07 Lkg
). Results for the degradation constant of the first order and t
indicate that caffeine has the fastest decay rate (highest t
= 69.3 days), followed by propyphenazone (highest t
= 92.4 days). The parameters for carbamazepine could not be determined using an advection dispersion equation.


Simultaneous Determination of Paracetamol, Propyphenazone and Caffeine in Presence of Paracetamol Impurities Using Dual-Mode Gradient HPLC and TLC Densitometry Methods

Hany Ibrahim, Abdallah M Hamdy, Hanan A Merey, Ahmed S Saad
PMID: 33221830   DOI: 10.1093/chromsci/bmaa088

Abstract

Two chromatographic methods were validated for the determination of the widely prescribed analgesic and antipyretic drug combination of paracetamol (PC) (recently integrated into the supportive treatment of COVID-19), propyphenazone (PZ) and caffeine (CF) in the presence of two PC impurities, namely 4-aminophenol and 4-nitrophenol. A "dual-mode" gradient high-performance liquid chromatography method was developed, where the separation was achieved via "dual-mode" gradient by changing both the ternary mobile phase composition (acetonitrile: methanol: water) and the flow rate. This enables a good resolution within a relatively shorter analysis time. The analysis was realized using Zorbax Eclipse XDB column C18, 5 μm (250 × 4.6 mm) and the UV detector was set at 220 nm. The other method is a thin-layer chromatography densitometry method, where the separation was achieved using a mobile phase composed of chloroform: toluene: ethyl acetate: methanol: acetic acid (6: 6: 1: 2: 0.1, by volume). Densitometric detection was performed at 220 nm on silica gel 60 F254 plates. The developed methods were fully validated as per the ICH guidelines and proved to be accurate, robust, specific and suitable for application as purity indicating methods for routine analysis of PC in pure form or in pharmaceuticals with PZ and CF in quality control laboratories.


Synthesis and Biological Evaluation of Mutual Prodrugs of Carboxylic Group Containing Some Non-Steroidal Anti-Inflammatory Drugs and Propyphenazone

Meenu Paliwal, Sucheta, Ruchita, Shilpa Jain, Monika, Himanshu
PMID: 28201966   DOI: 10.2174/1567201814666170213153509

Abstract

The use of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is not up to its potential because of their gastrointestinal side effects. Significant attention has been focused on the growth of bio-reversible derivatives, such as mutual prodrugs, to momentarily mask the acidic group of NSAIDs as a promising means of decreasing or eliminating the GI side effects. The aims of this paper are to synthesize the mutual prodrugs of selected NSAIDs (Ketorolac, niflumic acid, tolfenamic acid) with propyphenazone, a study on their several physicochemical characters, hydrolysis kinetics, antiinflammatory, analgesic activity and ulcerogenicity.
Mutual prodrugs were synthesized and their structures were confirmed and characterized using IR, 1H NMR, 13C NMR, mass spectroscopy and their purity was established by elemental analysis. Synthesized prodrugs were subjected for pharmacokinetic studies, analgesic, anti-inflammatory activities and ulcerogenic index.
In vitro hydrolysis study of synthesized prodrugs in enzyme-free simulated intestinal fluid (SIF, pH 7.4) and 80% human plasma showed encouraging hydrolysis rate following first order kinetics while found stable in simulated gastric fluid (SGF, pH 1.2). Considerable decrease in ulcerogenic index and better anti-inflammatory activities were found in most of the cases as compared to their parent drugs. Among all prodrugs, viz. KE and NG showed excellent pharmacological response. A very less irritation to gastric mucosal was observed with the synthesized prodrugs than their parent drugs and can be considered for sustained drug release.
Encouraging hydrolysis rate in SIF and 80% human plasma, improved analgesic and anti-inflammatory activities and reduced ulcerogenic liabilities of synthesized prodrugs revealed enhancement in the therapeutic index of the parent drugs. On the basis of above observation, it is concluded that mutual prodrugs approach can be applied to obtain synergistic effect for analgesic and anti inflammatory activities as well as to minimize gastrointestinal toxicity of the drug.


Kounis syndrome not induced but prevented by the implantation of a drug-eluting stent: a case report

Kadriye Terzioğlu, Dane Ediger, Raziye Tülümen Öztürk, Eda Durmuş, Mehmet Fethi Alışır
PMID: 28529288   DOI: 10.14744/AnatolJCardiol.2017.7690

Abstract




High-resolution MS and MS(n) investigation of ozone oxidation products from phenazone-type pharmaceuticals and metabolites

Maxime Favier, Raf Dewil, Kwinten Van Eyck, Ann Van Schepdael, Deirdre Cabooter
PMID: 25935697   DOI: 10.1016/j.chemosphere.2015.04.010

Abstract

Phenazone-type pharmaceuticals, such as aminopyrine, metamizole, phenazone and propyphenazone, are widely used analgesics that have been detected in wastewater treatment plant effluents in μg L(-1) concentrations. Acetamido antipyrine (AAA) and formyl aminoantipyrine (FAA) - the main metabolites of aminopyrine and metamizole - have also been detected in sub μg L(-1) concentrations in environmental water bodies and in resources used to produce drinking water, suggesting their highly persistent character. In this study phenazone, propyphenazone, AAA and FAA were treated with ozone under laboratory conditions and 17 degradation products were identified by an elucidation approach based on high-resolution mass spectrometry (LTQ Orbitrap). Typical oxidation of carbon-carbon double bonds by ozone was observed among other mechanisms of ring opening. It was demonstrated that reactivity of these compounds with ozone is high (rate constants kO3 ranging from 6.5×10(4) to 2.4×10(6) M(-1) s(-1)). The toxicity of the degradation products from ozonation was estimated by quantitative structure-activity relationships (QSAR). It was shown that, when the carbon-carbon double bond is partially oxidized to an epoxy, the toxicity towards fish and daphnids is higher than that of the parent compound. By further oxidizing the molecules, a common degradation product - 1-acetyl-1-methyl-2-phenylhydrazide (AMPH) - was also found to be more toxic than its parent compounds, which is of concern since this compound has previously been reported in environmental waters.


Dietary supplement for energy and reduced appetite containing the β-agonist isopropyloctopamine leads to heart problems and hospitalisations

Toine F H Bovee, Hans G J Mol, Monique E Bienenmann-Ploum, Henri H Heskamp, Gerard D Van Bruchem, Leendert A Van Ginkel, Martin Kooijman, Johan J P Lasaroms, Ruud Van Dam, Ron L A P Hoogenboom
PMID: 27092588   DOI: 10.1080/19440049.2016.1167965

Abstract

In 2013 the Dutch authorities issued a warning against a dietary supplement that was linked to 11 reported adverse reactions, including heart problems and in one case even a cardiac arrest. In the UK a 20-year-old woman, said to have overdosed on this supplement, died. Since according to the label the product was a herbal mixture, initial LC-MS/MS analysis focused on the detection of plant toxins. Yohimbe alkaloids, which are not allowed to be present in herbal preparations according to Dutch legislation, were found at relatively high levels (400-900 mg kg(-1)). However, their presence did not explain the adverse health effects reported. Based on these effects the supplement was screened for the presence of a β-agonist, using three different biosensor assays, i.e. the validated competitive radioligand β2-adrenergic receptor binding assay, a validated β-agonists ELISA and a newly developed multiplex microsphere (bead)-based β-agonist assay with imaging detection (MAGPIX(®)). The high responses obtained in these three biosensors suggested strongly the presence of a β-agonist. Inspection of the label indicated the presence of N-isopropyloctopamine. A pure standard of this compound was bought and shown to have a strong activity in the three biosensor assays. Analysis by LC-full-scan high-resolution MS confirmed the presence of this 'unknown known' β3-agonist N-isopropyloctopamine, reported to lead to heart problems at high doses. A confirmatory quantitative analysis revealed that one dose of the preparation resulted in an intake of 40-60 mg, which is within the therapeutic range of this compound. The case shows the strength of combining bioassays with chemical analytical techniques for identification of illegal pharmacologically active substances in food supplements.


Nociception in a Progressive Multiple Sclerosis Model in Mice Is Dependent on Spinal TRPA1 Channel Activation

Camila Ritter, Diéssica Padilha Dalenogare, Amanda Spring de Almeida, Vitória Loreto Pereira, Gabriele Cheiran Pereira, Maria Fernanda Pessano Fialho, Débora Denardin Lückemeyer, Caren Tatiane Antoniazzi, Sabrina Qader Kudsi, Juliano Ferreira, Sara Marchesan Oliveira, Gabriela Trevisan
PMID: 32095993   DOI: 10.1007/s12035-020-01891-9

Abstract

Central neuropathic pain is a common untreated symptom in progressive multiple sclerosis (PMS) and is associated with poor quality of life and interference with patients' daily activities. The neuroinflammation process and mitochondrial dysfunction in the PMS lesions generate reactive species. The transient potential receptor ankyrin 1 (TRPA1) has been identified as one of the major mechanisms that contribute to neuropathic pain signaling and can be activated by reactive compounds. Thus, the goal of our study was to evaluate the role of spinal TRPA1 in the central neuropathic pain observed in a PMS model in mice. We used C57BL/6 female mice (20-30 g), and the PMS model was induced by the experimental autoimmune encephalomyelitis (EAE) using mouse myelin oligodendrocyte glycoprotein (MOG
) antigen and CFA (complete Freund's adjuvant). Mice developed progressive clinical score, with motor impairment observed after 15 days of induction. This model induced mechanical and cold allodynia and heat hyperalgesia which were measured up to 14 days after induction. The hypersensitivity observed was reduced by the administration of selective TRPA1 antagonists (HC-030031 and A-967079, via intrathecal and intragastric), antioxidants (α-lipoic acid and apocynin, via intrathecal and intragastric), and TRPA1 antisense oligonucleotide (via intrathecal). We also observed an increase in TRPA1 mRNA levels, NADPH oxidase activity, and 4-hydroxinonenal (a TRPA1 agonist) levels in spinal cord samples of PMS-EAE induced animals. In conclusion, these results support the hypothesis of the TRPA1 receptor involvement in nociception observed in a PMS-EAE model in mice.


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